N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine
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Overview
Description
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its role in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. In
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine involves the inhibition of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine, an enzyme that is involved in the metabolism of D-serine. D-serine is an important co-agonist of the NMDA receptor, which is implicated in the pathophysiology of various neurological disorders. By inhibiting N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine, N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine can increase the levels of D-serine in the brain, which in turn can enhance the activity of the NMDA receptor and improve the symptoms of these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine are primarily related to its role in inhibiting N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine. Studies have shown that this compound can increase the levels of D-serine in the brain, which can enhance the activity of the NMDA receptor and improve the symptoms of various neurological disorders. In addition, N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine has been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine in lab experiments is its specificity for N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine inhibition. This compound has been shown to selectively inhibit N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine without affecting other enzymes or receptors in the brain. However, one of the limitations of using N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine is its relatively low potency. This compound has a low affinity for N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine and requires high concentrations to achieve significant inhibition.
Future Directions
There are several future directions for the research on N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine. One of the major areas of focus is the development of more potent and selective N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine inhibitors. Researchers are also exploring the potential therapeutic applications of this compound in other neurological disorders such as depression and Alzheimer's disease. In addition, there is a growing interest in the use of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine as a research tool for studying the role of D-serine and the NMDA receptor in various neurological processes.
Synthesis Methods
The synthesis of N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine involves the reaction of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline-4-carboxylic acid with alanine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine has been extensively studied for its potential therapeutic applications in treating various neurological disorders. One of the major applications of this compound is in the treatment of schizophrenia. Studies have shown that N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine can inhibit the activity of D-amino acid oxidase (N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine), an enzyme that is involved in the metabolism of the neurotransmitter D-serine. D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of schizophrenia. By inhibiting N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine, N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)alanine can increase the levels of D-serine in the brain, which in turn can enhance the activity of the NMDA receptor and improve the symptoms of schizophrenia.
properties
IUPAC Name |
2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11(17(21)22)19-16-14-9-8-12-6-4-5-7-13(12)15(14)10-18(2,3)20-16/h4-9,11H,10H2,1-3H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRUFODWUGEBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=C1C2=C(CC(N1)(C)C)C3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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